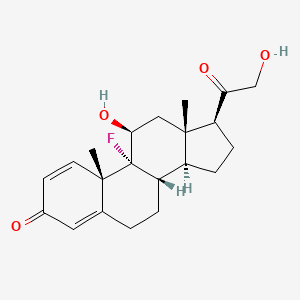

Desmethyl Desoximetasone 16

Description

Desmethyl Desoximetasone 16 is a derivative of desoximetasone, a synthetic corticosteroid used primarily for its anti-inflammatory and antipruritic properties. Desoximetasone is commonly used in topical formulations to treat various skin conditions such as eczema, psoriasis, and dermatitis .

Properties

Molecular Formula |

C21H27FO4 |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

(8S,9R,10S,11S,13S,14S,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H27FO4/c1-19-10-18(26)21(22)15(14(19)5-6-16(19)17(25)11-23)4-3-12-9-13(24)7-8-20(12,21)2/h7-9,14-16,18,23,26H,3-6,10-11H2,1-2H3/t14-,15-,16+,18-,19-,20-,21-/m0/s1 |

InChI Key |

PDQOGUIOXWKYMX-YNZBODFESA-N |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@H]2C(=O)CO)CCC4=CC(=O)C=C[C@@]43C)F)O |

Canonical SMILES |

CC12CC(C3(C(C1CCC2C(=O)CO)CCC4=CC(=O)C=CC43C)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desmethyl Desoximetasone 16 involves several steps, starting from the parent compound desoximetasone. The process typically includes selective demethylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired demethylation without affecting other functional groups in the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Desmethyl Desoximetasone 16 undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce ketones or aldehydes to alcohols.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols .

Scientific Research Applications

Desmethyl Desoximetasone 16 has various applications in scientific research:

Chemistry: Used as a model compound to study corticosteroid reactions and mechanisms.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Explored for potential therapeutic uses in treating inflammatory and autoimmune diseases.

Industry: Utilized in the development of advanced topical formulations and drug delivery systems

Mechanism of Action

Desmethyl Desoximetasone 16 exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus, where it interacts with specific DNA sequences to regulate gene expression.

Comparison with Similar Compounds

Similar Compounds

Desoximetasone: The parent compound, used for similar therapeutic purposes.

Triamcinolone: Another corticosteroid with similar anti-inflammatory properties.

Mometasone: A potent corticosteroid used in various dermatological applications

Uniqueness

Desmethyl Desoximetasone 16 is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can influence its potency, duration of action, and side effect profile compared to other corticosteroids .

Q & A

Q. What validated methods ensure the purity of this compound meets pharmacopeial standards?

-

Methodological Answer : Follow USP monographs for assay validation, which require HPLC analysis with USP-grade reference standards. Calculate purity using the formula:

where and are sample and standard peak responses, and / are concentrations. Acceptance criteria: 97.0–103.0% purity on a dried basis .

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices like plasma?

- Methodological Answer : Use liquid chromatography–tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) or ultraviolet photodissociation (UVPD). For example, CID generates fragments at m/z 297, 280, and 189, while UVPD at 266 nm produces unique fragments (m/z 366, 322). Validate with protein precipitation and reference standard calibration curves .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in fragmentation patterns observed during LC-MS/MS analysis?

- Methodological Answer : Combine CID and UVPD techniques to cross-validate fragmentation pathways. For instance, UVPD may fail to fragment certain analogs (e.g., bosentan) but works for this compound. Systematically optimize collision energies and irradiation parameters, and compare results against reference spectra from controlled studies .

Q. What experimental frameworks are optimal for comparative efficacy studies of this compound against other corticosteroids?

- Methodological Answer : Implement double-blind clinical trials with stratified randomization, as seen in historical studies comparing Desoximetasone to betamethasone valerate. For real-world data, design prospective, observational, multi-center studies with post-marketing surveillance protocols. Use endpoints like Psoriasis Area Severity Index (PASI) and adverse event reporting .

Q. How can in silico models (e.g., IVRT/IVPT) be validated against experimental data for formulation optimization?

- Methodological Answer : Develop virtual in vitro release testing (IVRT) models using computational tools like finite element analysis. Validate by comparing predicted permeation rates (e.g., μg/cm²/h) to experimental data from Franz diffusion cells. Ensure <15% deviation between model predictions and empirical results for ointment/cream formulations .

Q. What strategies mitigate methodological variability in synthesizing and characterizing novel this compound derivatives?

- Methodological Answer : Adopt Quality by Design (QbD) principles:

- Define critical quality attributes (CQAs) like crystallinity and solubility.

- Use design-of-experiments (DoE) to optimize reaction conditions (e.g., temperature, catalyst ratio).

- Characterize intermediates via hyphenated techniques (e.g., LC-UV-MS) and include raw data in appendices for reproducibility .

Data Analysis & Reproducibility

Q. How should researchers handle large datasets from stability or pharmacokinetic studies?

- Methodological Answer : Segregate raw data (e.g., chromatograms, spectral scans) into appendices. In the main text, present processed data (e.g., mean ± SD, pharmacokinetic curves) with explicit descriptions of normalization/statistical methods (ANOVA, Tukey’s test). Use tools like MATLAB or Python for batch processing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.